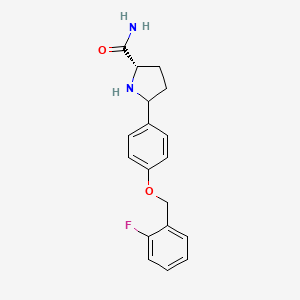

(2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16?,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESCETIFNOFKEU-DJNXLDHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N[C@@H]1C(=O)N)C2=CC=C(C=C2)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Substitution with the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the 2-fluorobenzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

(2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidine Carboxamides

The following table summarizes key structural analogs, their substituents, and pharmacological profiles:

Key Structural and Functional Differences

Substitution Patterns

- Fluorobenzyloxy vs. Thiazole/Indazole : The target compound’s 2-fluorobenzyloxy group enhances lipophilicity and target selectivity for sodium channels, whereas analogs with 4-methylthiazol-5-yl (e.g., ) or indazole groups (e.g., ) prioritize kinase or protein degradation pathways.

- Stereochemistry : The (2S,5R) configuration in the target compound is critical for sodium channel binding, contrasting with (2S,4R) or (2S,4S) configurations in PROTAC-linked analogs (e.g., ), which optimize E3 ligase engagement.

Pharmacological Profiles

- Sodium Channel Modulation : The target compound’s efficacy in neuropathic pain is attributed to its voltage-gated sodium channel (NaV1.7) inhibition, distinct from angiogenesis inhibitors (e.g., ) or apoptosis regulators (e.g., ).

- PROTAC Applications : Analogs like incorporate thiazole and hydroxy groups for heterobifunctional degradation (e.g., VHL or CRBN recruitment), a mechanism absent in the target compound.

Physicochemical Properties

Biological Activity

(2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.

- Molecular Formula : CHFNO

- Molecular Weight : 314.35 g/mol

- CAS Number : 2007907-06-2

Synthesis

The synthesis of this compound involves several steps that enhance its purity and yield. A notable method includes the use of Grignard reactions to incorporate the 2-fluoro group effectively, which minimizes impurities and enhances the overall quality of the final product .

Anticancer Activity

Recent studies have explored the anticancer properties of various pyrrolidine derivatives, including this compound. The compound has been tested against human lung adenocarcinoma (A549) cells, revealing structure-dependent anticancer activity.

Key Findings :

- Cytotoxicity : The compound exhibited significant cytotoxic effects on A549 cells, with viability dropping to 61% at certain concentrations. Comparatively, some derivatives showed even higher potency .

- Mechanism : The mode of action appears to involve apoptosis induction, as indicated by increased cleavage of PARP and caspase-3 upon treatment .

| Compound | Viability (%) | Notes |

|---|---|---|

| This compound | 61 | High cytotoxicity against A549 cells |

| Compound with 4-dimethylamino phenyl | 66 | Most potent anticancer activity observed |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Key Findings :

- Resistance : The compound showed effectiveness against strains resistant to commonly used antibiotics, suggesting its potential as an alternative treatment option .

- Selectivity : Notably, some derivatives exhibited selective antimicrobial activity without significantly affecting non-cancerous cells .

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus (MRSA) | Effective |

| Klebsiella pneumoniae | Moderate |

Case Studies

- Study on Anticancer Efficacy : A study involving various pyrrolidine derivatives highlighted that modifications on the phenyl ring significantly impacted their anticancer efficacy. The incorporation of electron-donating groups enhanced activity against A549 cells while maintaining lower toxicity towards non-cancerous cells .

- Antimicrobial Screening : Another study screened multiple derivatives for their effectiveness against resistant strains, finding that certain substitutions led to improved potency against Acinetobacter baumannii and Pseudomonas aeruginosa, thus establishing a promising profile for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide, and what intermediates are critical for its preparation?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including palladium-catalyzed cross-coupling to introduce the fluorobenzyloxy group and stereoselective pyrrolidine ring formation. Key intermediates include the Boc-protected pyrrolidine precursor and the fluorobenzyl-protected phenol derivative. For example, similar PROTAC-related syntheses use DMF as a solvent, DIPEA as a base, and sequential coupling reactions to assemble the core structure . Purity is typically confirmed via HPLC (≥98%) and mass spectrometry .

Q. How is the stereochemical configuration of the compound validated, and which analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in studies of analogous pyrrolidine derivatives (e.g., methyl 2-benzyl-5-[...]pyrrolidine-2-carboxylate, where R-factors <0.042 ensure accuracy) . Chiral HPLC and circular dichroism (CD) spectroscopy are complementary for assessing enantiomeric purity. NMR analysis, particularly - and -NMR, helps resolve diastereotopic protons and confirm substituent orientation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for structurally related pyrrolidine-carboxamides recommend using protective goggles, nitrile gloves, and fume hoods to avoid inhalation or skin contact. Storage should be in airtight containers at -20°C to prevent degradation. Disposal must comply with federal regulations, with neutralization by qualified personnel .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vitro assays?

- Methodological Answer : Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation can enhance solubility without disrupting biological activity. Stability is improved by avoiding prolonged exposure to light or acidic conditions (pH <5), which may hydrolyze the carboxamide group. Lyophilization with cryoprotectants (e.g., trehalose) preserves activity during long-term storage .

Q. How does the compound’s structure facilitate its role as a ligand in PROTAC-mediated protein degradation, and what optimization challenges arise?

- Methodological Answer : The pyrrolidine-carboxamide scaffold serves as a linker between an E3 ligase binder (e.g., VHL or CRBN) and a target protein-binding moiety. The fluorobenzyloxy group enhances hydrophobic interactions with the target, while the stereochemistry at C2 and C5 ensures proper spatial alignment. Challenges include balancing proteolytic stability and cell permeability, often addressed by modifying the linker length or introducing PEG spacers .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation time) or compound purity. Standardized protocols, such as using HEK293T cells for consistent transfection efficiency or normalizing data to a positive control (e.g., bortezomib for proteasome activity), improve reproducibility. Dose-response curves (e.g., IC values) should be validated across multiple replicates, and batch-to-batch purity must be verified via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.